2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl group, along with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the pyrazole ring.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but differs in the position and absence of the pyrazole ring.
2-(Trifluoromethyl)aniline: Similar functional groups but lacks the methyl and pyrazole components.
Uniqueness
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-17(16-10(7)11(12,13)14)9-5-3-2-4-8(9)15/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJYQJLGHWSUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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